2-(3,4-Dimethylphenoxy)-N'-[(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]acetohydrazide
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Overview
Description
2-(3,4-Dimethylphenoxy)-N’-[(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a phenoxy group, a pyrazole ring, and an acetohydrazide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)-N’-[(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 3,4-dimethylphenoxyacetohydrazide. The final step involves the condensation of this intermediate with 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-N’-[(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrazole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-N’-[(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)-N’-[(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The phenoxy and pyrazole moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 4-(((3,4-Dimethylphenoxy)acetyl)amino)benzoate
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
Uniqueness
2-(3,4-Dimethylphenoxy)-N’-[(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H26N4O2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C27H26N4O2/c1-19-9-12-22(13-10-19)27-23(17-31(30-27)24-7-5-4-6-8-24)16-28-29-26(32)18-33-25-14-11-20(2)21(3)15-25/h4-17H,18H2,1-3H3,(H,29,32)/b28-16+ |
InChI Key |
MOANYRSGBNBHIP-LQKURTRISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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